molecular formula C21H24BrN5O2 B4990914 2-[6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide

2-[6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide

Cat. No. B4990914
M. Wt: 458.4 g/mol
InChI Key: LUZRDNKIFQMWFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide, also known as BRD7880, is a novel small molecule compound that has been widely studied for its potential therapeutic applications in the field of cancer research.

Mechanism of Action

2-[6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide functions as a competitive inhibitor of the BET bromodomains, which are responsible for recognizing and binding to acetylated lysine residues on histones. By preventing the binding of BET proteins to acetylated histones, 2-[6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide disrupts the recruitment of transcriptional machinery to the chromatin, leading to the suppression of gene expression. This mechanism has been shown to be particularly effective in targeting genes that are critical for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-[6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide has been shown to exhibit potent anticancer activity in a variety of preclinical cancer models, including hematological malignancies and solid tumors. In addition to its ability to suppress tumor growth, 2-[6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide has also been shown to induce apoptosis and cell cycle arrest in cancer cells. Furthermore, 2-[6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide has been shown to enhance the activity of other anticancer agents, such as chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide is its selectivity for the BET bromodomains, which minimizes off-target effects and reduces the risk of toxicity. Additionally, 2-[6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide has shown to be effective against cancer cells that are resistant to other anticancer agents. However, one of the limitations of 2-[6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide is its poor solubility, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of 2-[6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide is not fully understood, and more research is needed to elucidate its effects on gene expression.

Future Directions

There are several potential future directions for the study of 2-[6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide. One area of interest is the development of more potent and selective BET inhibitors that have improved pharmacokinetic properties. Additionally, there is a need for further research to understand the mechanism of action of 2-[6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide and its effects on gene expression. Finally, there is potential for the use of 2-[6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide as a combination therapy with other anticancer agents, which may enhance its efficacy and reduce the risk of resistance.

Synthesis Methods

The synthesis of 2-[6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide involves a multi-step process that begins with the reaction of 2-aminobenzoic acid with ethyl chloroacetate to form ethyl 2-(2-aminophenyl)acetate. This intermediate is then reacted with 2-bromo-4'-methylacetophenone and morpholine to form the key intermediate, 2-[6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide. The final product is obtained through purification using column chromatography.

Scientific Research Applications

2-[6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide has been shown to exhibit potent anticancer activity through its ability to inhibit the activity of the bromodomain and extraterminal (BET) family of proteins. BET proteins are known to play a critical role in the regulation of gene expression, and their dysregulation has been implicated in the development and progression of various types of cancers. 2-[6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide has been shown to selectively bind to the bromodomains of BET proteins, thereby inhibiting their activity and leading to the suppression of tumor growth.

properties

IUPAC Name

2-[6-bromo-2-(morpholin-4-ylmethyl)-4-phenyl-4H-quinazolin-3-yl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrN5O2/c22-16-6-7-18-17(12-16)21(15-4-2-1-3-5-15)27(14-20(28)25-23)19(24-18)13-26-8-10-29-11-9-26/h1-7,12,21H,8-11,13-14,23H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZRDNKIFQMWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC3=C(C=C(C=C3)Br)C(N2CC(=O)NN)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-bromo-2-(morpholinomethyl)-4-phenylquinazolin-3(4H)-yl)acetohydrazide

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